molecular formula C7H11N3 B1606292 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 72748-85-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Cat. No.: B1606292
CAS No.: 72748-85-7
M. Wt: 137.18 g/mol
InChI Key: XPJLVDOGXOROPC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features a benzimidazole core with additional hydrogen atoms, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary significantly depending on the specific derivative and target.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, the effects can vary significantly depending on the specific derivative and target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine typically involves the condensation of appropriate precursors. One common method includes the reaction of 1,2-diaminobenzene with cyclohexanone under acidic conditions, followed by reduction to yield the tetrahydro derivative . Another approach involves the use of 1,2-epoxy-4-vinylcyclohexane, which undergoes epoxide ring opening with toluenesulphonamide, followed by oxidation and condensation with cyanamide .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
  • 2-((3A,4,5,6,7,7A-hexahydro-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethan-1-one hydrochloride
  • 1-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzoimidazole

Uniqueness: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is unique due to its specific tetrahydro structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different balance of hydrophobic and hydrophilic interactions, making it suitable for a variety of applications in medicinal chemistry and material science .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJLVDOGXOROPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993556
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-85-7
Record name 1H-Benzimidazol-5-amine, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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